N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide
Description
Properties
Molecular Formula |
C17H15N3O4 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide |
InChI |
InChI=1S/C17H15N3O4/c1-9(18)20-11-4-5-13-12(7-11)15(21)16(22)17(24-13)10-3-6-14(23-2)19-8-10/h3-8,22H,1-2H3,(H2,18,20) |
InChI Key |
YJXBDNRCYJTDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CN=C(C=C3)OC)N |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
One effective method for synthesizing this compound is through a one-pot reaction involving multiple reactants:
Reagents : Typically includes 6-methoxypyridin-3-amine, 3-hydroxy-4-chromenone, and an appropriate coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
- Dissolve the chromenone in a suitable solvent (e.g., DMF or DMSO).
- Add the pyridine derivative and EDC while stirring at room temperature.
- Monitor the reaction progress using TLC (Thin Layer Chromatography).
- Upon completion, quench the reaction and purify the product via column chromatography.
This method allows for high yields and reduced reaction times, making it advantageous for laboratory synthesis.
Sequential Synthesis Approach
Another approach involves a more sequential synthesis where intermediates are isolated before proceeding to the next step:
Synthesis of Chromenone Derivative :
- Start with commercially available 3-hydroxy-4-chromenone.
- React it with an appropriate amine or alcohol to introduce substituents.
-
- Use an amine (like ethanimidamide) to react with the chromenone derivative.
- Conduct this reaction under reflux conditions in a solvent such as ethanol or methanol.
- Isolate the imidamide product through crystallization.
-
- Couple the imidamide with the pyridine derivative using standard coupling reactions.
- Purify as described in the one-pot synthesis.
Alternative Synthetic Pathway
Research has also explored alternative pathways that utilize different starting materials:
Starting Material : Begin with commercially available derivatives of pyridine and chromene.
Reagents : Employ coupling reagents like DCC (Dicyclohexylcarbodiimide) in combination with activating agents.
-
- Mix the pyridine derivative with the chromene in an inert atmosphere.
- Gradually add DCC while maintaining a low temperature to control exothermic reactions.
- After completion, remove excess reagents under reduced pressure and purify.
Data Summary
The following table summarizes key aspects of each synthetic method:
| Method | Key Reagents | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|
| One-Pot Synthesis | EDC, DMF/DMSO | High | Short | Efficient for lab-scale |
| Sequential Synthesis | Amine derivatives, ethanol | Moderate | Moderate | Allows for intermediate isolation |
| Alternative Pathway | DCC, inert atmosphere | Variable | Longer | Requires careful temperature control |
Chemical Reactions Analysis
Types of Reactions
N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter the chromenone core.
Substitution: Various substituents can be introduced at different positions on the chromenone or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce functional groups like halides or alkyl groups .
Scientific Research Applications
N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties
Mechanism of Action
The mechanism of action of N’-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound’s uniqueness lies in its combination of substituents. Comparisons with other chromenones and heterocyclic derivatives reveal key differences:
Table 1: Structural and Functional Comparison
Electronic and Reactivity Profiles
- Target Compound: The 3-hydroxy group increases acidity (pKa ~8–10) and hydrogen-bond donor capacity, akin to phenolic compounds like quercetin. The 6-methoxypyridine moiety enhances π-π stacking and may improve metabolic stability compared to unmethylated pyridines. The ethanimidamide group introduces basicity (pKa ~10–12), enabling interactions with acidic residues in biological targets.
- 3-Chloro-N-phenyl-phthalimide : The electron-withdrawing chlorine at position 3 stabilizes the phthalimide ring, making it a monomer for polyimide synthesis. Unlike the target compound, it lacks hydrogen-bond donors, reducing solubility.
Biological Activity
N'-[3-hydroxy-2-(6-methoxypyridin-3-yl)-4-oxochromen-6-yl]ethanimidamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential applications in drug development.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Chromone moiety : A fused benzopyran ring system which is often associated with various biological activities, including anti-inflammatory and anticancer properties.
- Pyridine ring : Contributes to the compound's ability to interact with biological targets.
- Amidic linkage : Enhances the stability and bioavailability of the compound.
Molecular Formula
The molecular formula for this compound is .
Molecular Weight
The molecular weight is approximately 334.35 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines, including:
- Colon cancer (COLO 205) : The compound exhibited a notable reduction in cell viability, suggesting its potential as a therapeutic agent for colorectal cancer treatment .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO 205 | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MCF7 (Breast) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung) | 10.0 | Disruption of cell cycle progression |
The proposed mechanism by which this compound exerts its anticancer effects includes:
- Apoptosis Induction : The compound triggers apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G1/S checkpoint.
- Inhibition of Angiogenesis : By affecting vascular endothelial growth factor (VEGF) signaling pathways, it may reduce tumor growth and metastasis.
Other Biological Activities
Beyond its anticancer properties, preliminary research indicates that this compound may also possess:
- Antimicrobial Activity : Exhibiting inhibitory effects against certain bacterial strains.
- Anti-inflammatory Effects : Potentially reducing inflammation through modulation of pro-inflammatory cytokines.
Study 1: Efficacy in Animal Models
A recent animal study evaluated the efficacy of this compound in a xenograft model of human colon cancer. The results showed:
- Tumor Volume Reduction : A significant decrease in tumor size compared to control groups receiving placebo treatment.
Study 2: Pharmacokinetics and Toxicology
Pharmacokinetic studies indicated that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. Toxicological assessments revealed minimal adverse effects at therapeutic doses, supporting its potential for clinical use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
